(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Liquid Crystal Research
The compound (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is structurally similar to certain methylene-linked liquid crystal dimers. Research has indicated that these dimers exhibit transitional properties, including two monotropic mesophases: a higher temperature normal nematic phase and a lower temperature twist-bend nematic phase. This twist-bend phase is significant due to its unique optical textures and its formation from the bent geometry of methylene-linked odd-membered dimers, which result from a negative bend elastic constant. This research contributes to the understanding of liquid crystal behavior and their potential applications in display technologies and other fields (Henderson & Imrie, 2011).
Antioxidant Activity Analysis
The compound's structural relation to benzazoles, which are known for their diverse biological activities, may imply potential antioxidant properties. A review of various methods used to determine antioxidant activity highlights the importance of understanding the mechanisms, applicability, and pros and cons of different testing methods. These include assays based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. Such understanding is crucial for accurately assessing the antioxidant capacity of complex samples, potentially including compounds structurally related to this compound (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Compounds structurally related to this compound have been studied in the context of treating organic pollutants in wastewater. The enzymatic approach using oxidoreductive enzymes and redox mediators has gained interest for the remediation and degradation of recalcitrant organic compounds in industrial wastewater. The presence of certain redox mediators enhances the efficiency of degradation, making this a promising area for future environmental remediation efforts (Husain & Husain, 2007).
Synthesis and Chemical Transformations
The compound is related to 1,2-oxazines and 1,2-benzoxazines, which are known for their utility in synthesis and chemical transformations. The literature covers various methods for preparing these compounds and emphasizes their importance as electrophiles in chemical reactions. Understanding these synthesis pathways and reactions can provide insights into the potential chemical applications of structurally related compounds like this compound (Sainsbury, 1991).
Properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQHBNNTBIDSRK-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.